molecular formula C14H19NNa3O17S2+ B13142285 Heparindisaccharidei-atrisodiumsalt

Heparindisaccharidei-atrisodiumsalt

Cat. No.: B13142285
M. Wt: 606.4 g/mol
InChI Key: WRWNGZNBPYOKPM-NYNVPWSXSA-L
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Description

Heparindisaccharidei-atrisodiumsalt is a derivative of heparin, a member of the heparan sulfate family of glycosaminoglycans. Heparin is a linear polysaccharide with a complex sequence resulting from the action of post-polymerization enzymes on a regular repeating disaccharide background . This compound is specifically a disaccharide unit of heparin, which plays a crucial role in various biological processes due to its anticoagulant properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Heparindisaccharidei-atrisodiumsalt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and periodate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Sulfation reactions often involve reagents like sulfur trioxide-pyridine complex.

Major Products: The major products formed from these reactions include various sulfated and desulfated derivatives of this compound, which have different biological activities and applications .

Scientific Research Applications

Heparindisaccharidei-atrisodiumsalt has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Heparindisaccharidei-atrisodiumsalt can be compared with other similar compounds such as:

    Heparin: A larger polysaccharide with similar anticoagulant properties but a more complex structure.

    Low Molecular Weight Heparins (LMWHs): These are smaller fragments of heparin with more predictable pharmacokinetics and fewer side effects.

    Fondaparinux: A synthetic pentasaccharide that mimics the antithrombin-binding region of heparin.

Uniqueness: this compound is unique due to its specific disaccharide structure, which allows for targeted studies and applications in both research and therapeutic contexts .

Properties

Molecular Formula

C14H19NNa3O17S2+

Molecular Weight

606.4 g/mol

IUPAC Name

trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylate

InChI

InChI=1S/C14H21NO17S2.3Na/c1-4(16)15-8-9(18)11(7(29-13(8)21)3-28-33(22,23)24)31-14-10(32-34(25,26)27)5(17)2-6(30-14)12(19)20;;;/h2,5,7-11,13-14,17-18,21H,3H2,1H3,(H,15,16)(H,19,20)(H,22,23,24)(H,25,26,27);;;/q;3*+1/p-2/t5-,7+,8+,9+,10+,11+,13?,14-;;;/m0.../s1

InChI Key

WRWNGZNBPYOKPM-NYNVPWSXSA-L

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)COS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H](C=C(O2)C(=O)[O-])O)OS(=O)(=O)O)O.[Na+].[Na+].[Na+]

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)[O-])OC2C(C(C=C(O2)C(=O)[O-])O)OS(=O)(=O)O)O.[Na+].[Na+].[Na+]

Origin of Product

United States

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